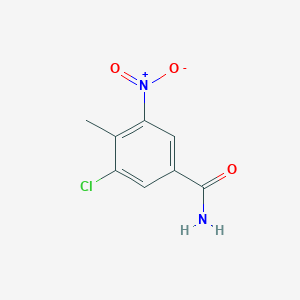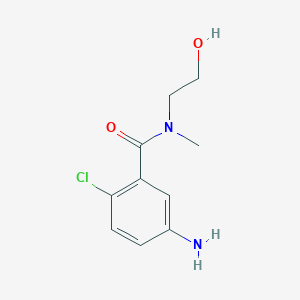![molecular formula C13H13N3 B3033694 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 1134604-48-0](/img/structure/B3033694.png)
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
Vue d'ensemble
Description
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile, commonly referred to as 2-DPMB, is a nitrile compound with a wide range of applications in the field of organic and medicinal chemistry. It is a versatile building block for the synthesis of various drugs, polymers, and other organic compounds. 2-DPMB is highly reactive and can be used in a variety of reactions, including nucleophilic additions, acylations, and alkylations. Additionally, 2-DPMB has a wide range of applications in scientific research due to its ability to act as a substrate, catalyst, and reagent.
Applications De Recherche Scientifique
Crystallographic and Structural Studies
- Crystal Structure Analysis : The compound has been utilized in crystallography, demonstrating specific molecular interactions and structural stability, as seen in the study by Xiao and Zhao (2009) where the interplanar angle and intramolecular interactions of a similar compound were analyzed, providing insights into molecular conformations and stability (Xiao & Zhao, 2009).
Synthesis and Ligand Formation
- Complex Formation with Metals : This compound is significant in forming complexes with metals like platinum and palladium. For instance, Budzisz et al. (2004) researched synthesizing pyrazole ligands and their complexes with platinum(II) and palladium(II), highlighting the compound's potential in coordination chemistry and metal complex formation (Budzisz et al., 2004).
Biochemical and Pharmaceutical Applications
- Bioanalytical Applications : A study by Rozze and Fray (2009) on the preparation of deuterated versions of a similar compound for use as a bioanalytical standard in clinical trials illustrates its application in pharmaceutical research and drug development (Rozze & Fray, 2009).
Synthesis of Novel Derivatives
- Derivative Synthesis for Antibacterial Activities : Asiri and Khan (2010) demonstrated the synthesis of novel Schiff bases containing the pyrazole structure, showing antibacterial activities, which suggests its potential in synthesizing new compounds with biological activities (Asiri & Khan, 2010).
Chemical and Electrophysical Properties
- Analysis of Electrophysical Properties : The compound has been studied for its electrophysical properties, including DFT studies, to understand its reactivity and potential as a corrosion inhibitor, as explored by Wang et al. (2006) in their analysis of bipyrazole derivatives (Wang et al., 2006).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include 3,5-dimethylpyrazole, a component of the compound , have been known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole-bearing compounds have shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways, leading to downstream effects .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-7-11(2)16(15-10)9-13-6-4-3-5-12(13)8-14/h3-7H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWYKQXTNJOCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)
![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)
![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B3033621.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B3033625.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B3033627.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B3033628.png)



![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
